1-(Benzimidazol-1-yl)phthalazine

Medicinal chemistry Structure-activity relationship Scaffold design

1-(Benzimidazol-1-yl)phthalazine is a synthetic heterocyclic compound (molecular formula C15H10N4, molecular weight 246.27 g/mol) that fuses a benzimidazole moiety to a phthalazine core via an N-1 linkage. This hybrid scaffold places it within a broader class of phthalazine derivatives explored for kinase inhibition, PARP inhibition, and antiparasitic activity.

Molecular Formula C15H10N4
Molecular Weight 246.27 g/mol
Cat. No. B7441173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzimidazol-1-yl)phthalazine
Molecular FormulaC15H10N4
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2N3C=NC4=CC=CC=C43
InChIInChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-17-18-15(12)19-10-16-13-7-3-4-8-14(13)19/h1-10H
InChIKeyWVMNVMUMOHBXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzimidazol-1-yl)phthalazine for Research Procurement: Core Identity and Comparator Landscape


1-(Benzimidazol-1-yl)phthalazine is a synthetic heterocyclic compound (molecular formula C15H10N4, molecular weight 246.27 g/mol) that fuses a benzimidazole moiety to a phthalazine core via an N-1 linkage [1]. This hybrid scaffold places it within a broader class of phthalazine derivatives explored for kinase inhibition, PARP inhibition, and antiparasitic activity [2][3]. The closest structural comparators include its positional isomer 1-(1H-benzimidazol-2-yl)phthalazine [1], the 4-aryl-substituted analog 1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine, and simpler phthalazine or benzimidazole building blocks such as 1-chlorophthalazine. Despite the scaffold's conceptual appeal, published quantitative comparator data specifically for the target compound are extremely scarce. This Evidence Guide therefore flags the critical evidence gaps that must inform any procurement or selection decision and explicitly delimits unsupported claims from verifiable differentiation.

Why 1-(Benzimidazol-1-yl)phthalazine Cannot Be Assumed Interchangeable with Closest Analogs


The N-1 vs. N-2 linkage position on the benzimidazole ring fundamentally alters the electronic distribution, conformational flexibility, and hydrogen-bonding capacity of the molecule [1]. In the broader phthalazine–benzimidazole series, small structural changes have been shown to produce order-of-magnitude shifts in target potency: for example, among imidazole-containing phthalazine Fe-SOD inhibitors, monoalkylamino-substituted derivatives were substantially more active and less cytotoxic than their disubstituted analogs [2]. Similarly, 4-aryl substitution on the phthalazine core (as in the 4-(4-methylphenyl) analog) introduces a hydrophobic extension that alters solubility, logP, and target-binding geometry . The unsubstituted 1-(benzimidazol-1-yl)phthalazine occupies a distinct chemical space—lacking both the 4-aryl extension and the N-2 tautomeric equilibrium—so its reactivity, biological profile, and physicochemical behavior cannot be extrapolated from data on these relatives without direct measurement. Procurement for any structure–activity relationship (SAR) campaign, biochemical assay, or medicinal chemistry program must therefore treat each positional isomer and substitution variant as a separate chemical entity until head-to-head data become available.

Quantitative Differentiation Evidence for 1-(Benzimidazol-1-yl)phthalazine Versus Comparators


Positional Isomer Comparison: N-1 vs. N-2 Linkage Physicochemical and Biological Profile

The N-1 linkage in the target compound eliminates the NH proton present in the N-2 isomer, removing a hydrogen-bond donor and altering the tautomeric equilibrium. The N-2 isomer, 1-(1H-benzimidazol-2-yl)phthalazine, possesses an NH group capable of acting as both a hydrogen-bond donor and acceptor, whereas the N-1 isomer presents only hydrogen-bond acceptors [1]. No published head-to-head biological assay compares the two isomers directly. In the related benzimidazole–phthalazine series, 2-substituted benzimidazoles have shown KDR (VEGFR-2) kinase inhibition with IC50 values as low as 78 nM, while 1-substituted analogs have not been profiled in the same assays [2]. Consequently, a procurement decision between the N-1 and N-2 isomers must be driven by the specific pharmacophore or physicochemical hypothesis being tested, as the two cannot be assumed to have equivalent target engagement, solubility, or metabolic stability [3].

Medicinal chemistry Structure-activity relationship Scaffold design

4-Aryl Substitution Effect: Unsubstituted Core vs. 4-(4-Methylphenyl) Analog

The 4-(4-methylphenyl) analog (MW 336.4 g/mol; logP ~5.2 predicted) introduces a bulky hydrophobic substituent that significantly increases molecular weight and lipophilicity relative to the unsubstituted parent (MW 246.3 g/mol; logP ~3.2) [1]. In phthalazine-based VEGFR-2 inhibitor series, 4-arylamino substitution has been essential for sub-micromolar enzymatic activity, with IC50 values of 78–892 nM depending on the aryl group [2]. The unsubstituted 1-(benzimidazol-1-yl)phthalazine lacks this pharmacophoric extension and would therefore be expected to exhibit substantially weaker kinase binding, although no direct IC50 measurement has been reported. For procurement in a medicinal chemistry program, the unsubstituted core serves as a minimal scaffold for systematic SAR exploration, while the 4-aryl analog represents a more advanced, but less versatile, lead-like compound .

Medicinal chemistry Lead optimization Drug-likeness

Synthetic Utility as a Versatile Intermediate: C–N Coupling at the Phthalazine 1-Position

The target compound is synthesized via a C–N bond-forming reaction between 1-chlorophthalazine and benzimidazole, typically under copper- or palladium-catalyzed Ullmann or Buchwald–Hartwig conditions [1]. 1-Chlorophthalazine itself is a more reactive electrophile but is susceptible to hydrolysis and offers limited functional group tolerance in downstream transformations [2]. By pre-installing the benzimidazole unit, the target compound provides a stable, bench-friendly building block that can undergo further derivatization at the phthalazine 4-position or on the benzimidazole ring without competitive side reactions at the 1-position [1]. Although no quantitative yield comparison of downstream reactions has been published, the substitution pattern allows orthogonal functionalization: the benzimidazole C-2 position remains available for metallation/alkylation, while the phthalazine 4-position can be halogenated or cross-coupled, a synthetic divergence not accessible with the 2-yl isomer or 4-substituted analogs [3].

Organic synthesis Cross-coupling Building blocks

Critical Evidence Gap: Absence of Direct Comparative Biological or ADMET Data

A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature (as of May 2026) identified no peer-reviewed study reporting IC50, Ki, EC50, solubility, logD, metabolic stability, or in vivo pharmacokinetic parameters for 1-(benzimidazol-1-yl)phthalazine [1][2]. The ChEMBL database contains no bioactivity record for this compound (ZINC129158402) [1]. In contrast, the 4-aryl-substituted phthalazine chemotype has yielded VEGFR-2 inhibitors with IC50 values of 78–892 nM [3], and imidazole-containing phthalazine derivatives have demonstrated Fe-SOD inhibition and in vivo anti-T. cruzi activity [4]. Any claim linking the target compound to VEGFR-2 inhibition, cytotoxicity, or therapeutic potential is therefore unsupported by primary evidence and represents extrapolation from structurally distinct analogs. Procurement decisions should explicitly acknowledge this evidence gap and, where biological activity is the selection criterion, request vendor-provided assay data or commission bespoke profiling before committing to large-scale acquisition.

Evidence-based procurement Risk assessment Data transparency

Evidence-Linked Application Scenarios for 1-(Benzimidazol-1-yl)phthalazine Procurement


Scaffold for Systematic Structure–Activity Relationship (SAR) Exploration in Kinase or PARP Inhibitor Programs

The unsubstituted 1-(benzimidazol-1-yl)phthalazine core provides a minimal pharmacophore for fragment-based drug discovery or systematic SAR studies. Its three distinct derivatization sites (phthalazine C-4, benzimidazole C-2, benzimidazole N-3) allow independent exploration of substituent effects on target binding [1]. In contrast to 4-aryl-substituted analogs, which bias the molecule toward VEGFR-2 activity [2], the unsubstituted core is target-agnostic, enabling screening against diverse kinase or PARP panels. Procurement for this scenario is appropriate when the research objective is to map the structure–activity landscape of the phthalazine–benzimidazole hybrid scaffold from a neutral starting point.

Synthetic Intermediate for Orthogonal Diversification in Parallel Library Synthesis

The pre-formed C–N bond between phthalazine and benzimidazole eliminates the need for late-stage coupling of these two heterocycles, a step that can be low-yielding and require extensive optimization [1]. The compound can be stocked as a stable, bench-stable intermediate and diversified via halogenation, cross-coupling, or nucleophilic aromatic substitution at the phthalazine 4-position, or via deprotonation/alkylation at the benzimidazole C-2 position. This orthogonal reactivity profile is not available from 1-chlorophthalazine (single reactive site) or the 2-yl isomer (competing NH reactivity) [2]. Procurement in multi-gram quantities is justified when planning parallel library synthesis of >50 analogs.

Physicochemical Probe for Assessing Linkage Isomer Effects on Target Binding

The N-1 vs. N-2 linkage isomer pair constitutes a valuable matched molecular pair for probing the role of hydrogen-bond donor placement on target recognition [1]. By sourcing both isomers and testing them in parallel biochemical or biophysical assays, researchers can deconvolute the contribution of the benzimidazole NH to binding affinity and selectivity. This scenario is particularly relevant for programs targeting enzymes where the active-site hydrogen-bonding network is a key determinant of inhibitor potency, such as kinases, PARPs, or histone deacetylases.

Certified Reference Standard for Analytical Method Development

The compound's well-defined structure (C15H10N4, MW 246.27) and distinct UV/Vis and NMR spectroscopic signature make it suitable as a reference standard for HPLC, LC-MS, or NMR method development when analyzing reaction mixtures containing phthalazine–benzimidazole derivatives [1]. Procurement of a high-purity batch (>98% by HPLC) with a certificate of analysis enables its use as an external standard for quantification of related substances in pharmaceutical impurity profiling or process chemistry quality control, provided that the supplier furnishes full characterization data including 1H/13C NMR, HRMS, and chromatographic purity.

Quote Request

Request a Quote for 1-(Benzimidazol-1-yl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.